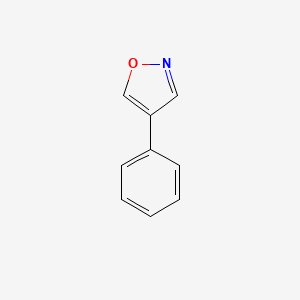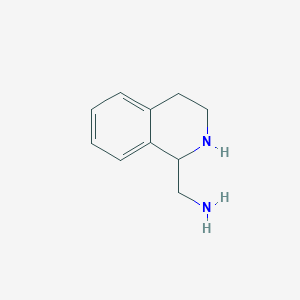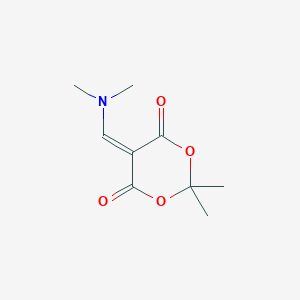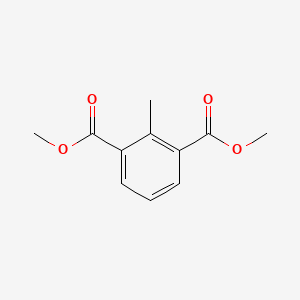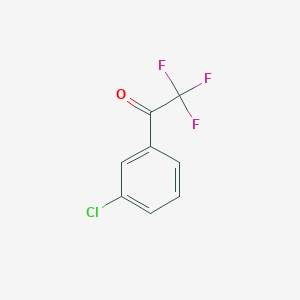
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or use in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc .科学的研究の応用
Application in Forensic Science
Methods of Application: The compound is used as a reference material in various chromatographic and spectroscopic methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Pressure Liquid Chromatography (HPLC), and Fourier Transform Infrared (FTIR) Spectroscopy to identify the presence of piperazines .
Results: The use of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone has led to the accurate identification of piperazines, aiding in the prosecution of illicit drug manufacturing and trafficking .
Application in Medicinal Chemistry
Methods of Application: Synthetic pathways involving 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone lead to the formation of various derivatives, which are then tested for their biological activities using assays like the DPPH free radical-scavenging assay .
Results: Derivatives synthesized using this compound have demonstrated significant growth inhibitory activity against various microbial strains, with MIC values ranging from 4.0 to 5.1 μg/ml, indicating potent antimicrobial properties .
Application in Organic Synthesis
Results
Application in Drug Development
Results
Application in Material Science
Results
Application in Analytical Chemistry
Results
Application in Neuropharmacology
Methods of Application
The derivatives are synthesized and evaluated in acute models of epilepsy, such as maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. They are also assessed for antinociceptive activity in the formalin model of tonic pain .
Results: Some derivatives have shown more beneficial ED50 and protective index values than reference drugs like valproic acid, indicating their potential as effective neuropharmacological agents .
Methods of Application: The compound serves as a precursor in the synthesis of cathinones through nucleophilic substitution reactions, depending on the amine used in the process .
Results: The ability to synthesize various cathinones from this compound has facilitated research into their pharmacological properties and potential therapeutic uses .
Methods of Application: 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is used as a reference material in chromatographic and spectroscopic methods to identify and quantify piperazines .
Results: Its use has improved the accuracy and reliability of piperazine detection in both legal and illicit substances .
Safety And Hazards
特性
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFMLRJTDPGABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374076 |
Source


|
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
321-31-3 |
Source


|
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

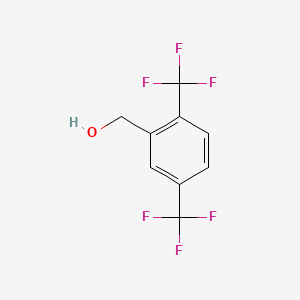
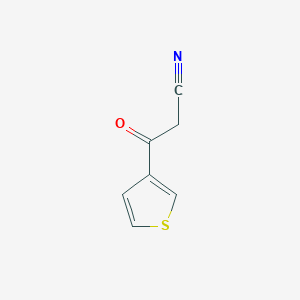
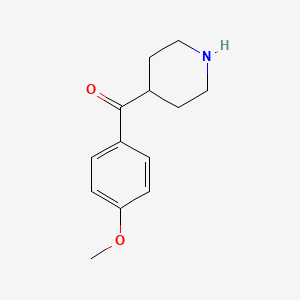
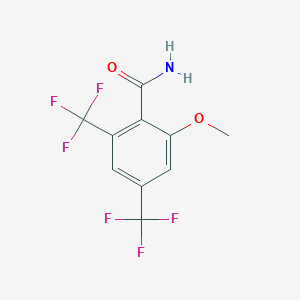
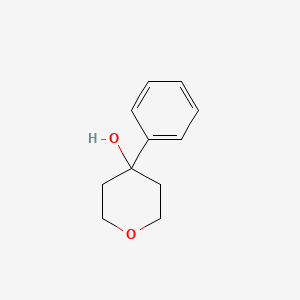
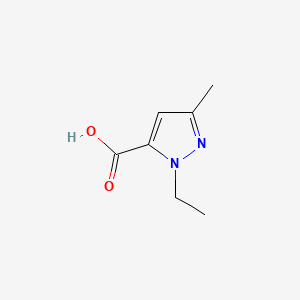
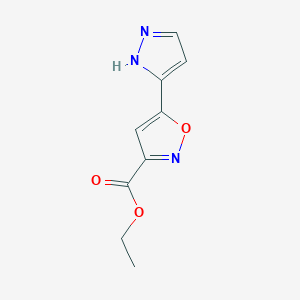
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)

